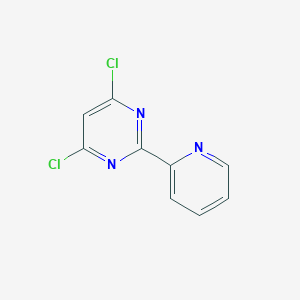

4,6-Dichloro-2-(2-pyridinyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3/c10-7-5-8(11)14-9(13-7)6-3-1-2-4-12-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAPGMJZRHWJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476628 | |

| Record name | 4,6-dichloro-2-(2-pyridinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10235-65-1 | |

| Record name | 4,6-dichloro-2-(2-pyridinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-2-(pyridin-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4,6-Dichloro-2-(2-pyridinyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-Dichloro-2-(2-pyridinyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the experimental protocol for its synthesis, presents key characterization data in a structured format, and includes visualizations of the synthetic workflow and analytical logic.

Core Compound Properties

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₉H₅Cl₂N₃ |

| Molecular Weight | 226.06 g/mol |

| CAS Number | 10235-65-1 |

Synthesis of this compound

The synthesis of this compound is achieved through a chlorination reaction starting from 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(5H)-one.

Experimental Protocol

Materials:

-

6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(5H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA or Hünig's base)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a round bottom flask, add 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(5H)-one (1 equivalent).

-

Add phosphorus oxychloride (a suitable excess, e.g., 10 equivalents) to the flask.

-

Slowly add N,N-Diisopropylethylamine (approximately 2 equivalents) to the reaction mixture while stirring.

-

Heat the reaction mixture to reflux (approximately 106 °C) and maintain for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.

-

Neutralize the residue by slowly adding a saturated sodium bicarbonate solution until the pH is between 7 and 8.

-

Extract the aqueous layer with ethyl acetate (2 x 40 mL).

-

Combine the organic layers and wash sequentially with water (80 mL) and saturated saline solution (80 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (e.g., 8:1 v/v) eluent system.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white solid. An isolated yield of 80% has been reported for this procedure.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected and, where available, reported data.

Physicochemical Properties

| Property | Value |

| Appearance | White solid |

| Melting Point | Data not available in the searched literature |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Detailed experimental ¹H NMR data for this compound is not available in the searched literature. The following table provides predicted chemical shifts and multiplicities based on the structure.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine H-5 | ~7.5 - 8.0 | Singlet |

| Pyridine H-3', H-4', H-5', H-6' | ~7.4 - 8.8 | Multiplets |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Detailed experimental ¹³C NMR data for this compound is not available in the searched literature. The following table provides predicted chemical shifts based on the structure.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | ~160 - 165 |

| Pyrimidine C-4, C-6 | ~160 - 165 |

| Pyrimidine C-5 | ~115 - 125 |

| Pyridine C-2' | ~150 - 155 |

| Pyridine C-3', C-4', C-5', C-6' | ~120 - 140 |

Mass Spectrometry (MS)

Predicted mass spectral data for the [M+H]⁺ ion.

| Ion | Predicted m/z |

| [C₉H₅Cl₂N₃+H]⁺ | 225.9933 |

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthesis of this compound.

Characterization Logic

This diagram outlines the logical flow of analytical techniques used to confirm the structure and purity of the final product.

Caption: Logic for structural and purity confirmation.

physicochemical properties of 4,6-Dichloro-2-(2-pyridinyl)pyrimidine

An In-depth Technical Guide to 4,6-Dichloro-2-(2-pyridinyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with two chlorine atoms and a pyridinyl group. As a member of the dichloropyrimidine class, it serves as a highly versatile and valuable intermediate in organic synthesis, particularly within the field of medicinal chemistry. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including nucleic acids, and is prevalent in a wide range of pharmaceuticals.

The strategic placement of two reactive chlorine atoms at the 4 and 6 positions of the pyrimidine ring makes this compound an ideal precursor for developing libraries of novel molecules. These chloro groups act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functional groups. This reactivity is frequently exploited in the synthesis of potential therapeutic agents, such as kinase inhibitors for oncology, by enabling the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its applications in research and drug development.

Physicochemical Properties

The key (CAS No: 10235-65-1) are summarized below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 10235-65-1 | [1][2][3] |

| Molecular Formula | C₉H₅Cl₂N₃ | [2][4] |

| Molecular Weight | 226.06 g/mol | [2][4] |

| Appearance | White solid | [1] |

| Boiling Point | 254.5 °C at 760 mmHg | [4] |

| Density | 1.428 g/cm³ | [4] |

| Flash Point | 132.361 °C | [4] |

| Melting Point | Data not available in searched literature. | |

| Solubility | Soluble in ethyl acetate. General solubility for similar compounds in organic solvents like methanol, chloroform, and DMF has been noted.[1][5] | |

| pKa | Data not available in searched literature. | |

| LogP | Data not available in searched literature. | |

| Storage | Store in a cool, dark, and dry place. | [1] |

| IUPAC Name | 4,6-dichloro-2-(pyridin-2-yl)pyrimidine | [2][4] |

| SMILES | ClC1=CC(Cl)=NC(=N1)C1=CC=CC=N1 | [2] |

| InChIKey | NBAPGMJZRHWJAA-UHFFFAOYSA-N | [2][4] |

Experimental Protocols

The following sections detail the common laboratory procedures for the synthesis, purification, and characterization of this compound.

Synthesis Protocol

The compound is synthesized via chlorination of its corresponding dihydroxy-pyrimidine precursor.[1]

Starting Material: 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(5H)-one Reagents: Phosphorus trichloride (POCl₃), Phosphorus pentachloride (PCl₅)

Procedure:

-

To a 25 mL round-bottom flask, add 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(5H)-one (1.0 g, 5.29 mmol).[1]

-

Sequentially add phosphorus pentachloride (1.10 g, 5.29 mmol) and phosphorus trichloride (4.82 mL, 52.9 mmol).[1]

-

Heat the reaction mixture to 106 °C and allow it to reflux overnight.[1]

-

After the reaction is complete (monitored by TLC), remove the excess solvent/reagent by evaporation under reduced pressure.[1]

Workup and Purification Protocol

-

Neutralization: Carefully adjust the pH of the reaction residue to between 7 and 8 using a saturated aqueous solution of sodium bicarbonate.[1]

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase twice with ethyl acetate (2 x 40 mL).[1]

-

Washing: Combine the organic layers and wash them sequentially with water (80 mL) and then with a saturated brine solution (80 mL).[1]

-

Drying: Dry the organic layer over anhydrous sodium sulfate.[1]

-

Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.[1]

-

Chromatography: Purify the resulting residue by silica gel column chromatography using a petroleum ether/ethyl acetate (v/v = 8:1) eluent. This yields this compound as a white solid (typical yield: 80%).[1]

Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques. The availability of spectral data is a key indicator of its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, primarily in the pharmaceutical and agrochemical industries. Its utility stems from the high reactivity of the two chlorine atoms.

-

Versatile Chemical Intermediate: The chloro-substituents at the C4 and C6 positions are readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. This allows for the divergent synthesis of a large number of derivatives from a single precursor.[6]

-

Scaffold for Kinase Inhibitors: The pyrimidine core is a well-established scaffold in the design of kinase inhibitors, a major class of drugs used in cancer therapy. The ability to functionalize the 4 and 6 positions allows medicinal chemists to fine-tune the molecule's binding affinity and selectivity for specific kinase targets.

-

Drug Discovery Libraries: Due to its reactivity, the compound is an ideal starting material for generating compound libraries for high-throughput screening. By reacting it with various amines or other nucleophiles, researchers can quickly produce a diverse set of molecules to test for biological activity against different diseases.

The general workflow for utilizing this compound in a drug discovery context is visualized below.

Caption: Workflow of Synthesis and Application.

References

- 1. This compound | 10235-65-1 [chemicalbook.com]

- 2. 4,6-DICHLORO-2-(PYRIDIN-2-YL)PYRIMIDINE | CAS 10235-65-1 [matrix-fine-chemicals.com]

- 3. WO2012052390A1 - N-2-(2-pyridinyl)-4-pyrimidinyl-beta-alanine derivatives as inhibitors of histone demethylase jmjd3 - Google Patents [patents.google.com]

- 4. americanelements.com [americanelements.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,6-Dichloro-2-(2-pyridinyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Dichloro-2-(2-pyridinyl)pyrimidine, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, a robust synthesis protocol, its reactivity in nucleophilic aromatic substitution reactions, and its application as a scaffold for the development of potent kinase inhibitors for cancer therapy.

Compound Identification and Properties

This compound is a solid, heterocyclic compound that serves as a versatile precursor in the synthesis of a wide range of biologically active molecules. Its structure features a pyrimidine ring substituted with two reactive chlorine atoms and a pyridinyl moiety.

Table 1: Physicochemical Properties of this compound and Related Compounds [1][2]

| Property | This compound | 4,6-Dichloro-2-methylpyrimidine | 4,6-Dichloro-2-(methylthio)pyrimidine[2] |

| CAS Number | 10235-65-1[1] | 1780-26-3 | 6299-25-8[2] |

| Molecular Formula | C₉H₅Cl₂N₃ | C₅H₄Cl₂N₂ | C₅H₄Cl₂N₂S[2] |

| Molecular Weight | 226.06 g/mol | 163.00 g/mol | 195.07 g/mol [2] |

| Appearance | White solid[1] | White to light yellow powder/crystal | Colorless to yellow solid |

| Melting Point | Not available | 41.5-45.5 °C | 38-42 °C[2] |

Table 2: Spectroscopic Data for this compound [3]

| Spectrum Type | Data |

| ¹H NMR | Available[3] |

| ¹³C NMR | Available[3] |

| Mass Spectrum | Available[3] |

| IR Spectrum | Available[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(5H)-one.

Experimental Protocol

Step 1: Chlorination [1]

-

To a 25 mL round-bottom flask, add 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(5H)-one (1 g, 5.29 mmol), phosphorus trichloride (4.82 mL, 52.9 mmol), and phosphorus pentachloride (1.10 g, 5.29 mmol).[1]

-

Heat the reaction mixture to 106 °C and reflux overnight.[1]

-

After the reaction is complete, remove the solvent by evaporation.[1]

Step 2: Work-up and Purification [1]

-

Adjust the pH of the reaction mixture to 7-8 with a saturated sodium bicarbonate solution.[1]

-

Extract the aqueous phase with ethyl acetate (2 x 40 mL).[1]

-

Combine the organic layers and wash sequentially with water (80 mL) and saturated saline (80 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Concentrate the dried organic phase and purify the resulting residue by silica gel column chromatography using a petroleum ether/ethyl acetate (8:1 v/v) eluent.[1]

-

This procedure yields 4,6-Dichloro-2-[2-pyridyl]pyrimidine as a white solid (0.96 g, 80% yield).[1]

Chemical Reactivity and Synthesis of Derivatives

The chlorine atoms at the 4- and 6-positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr), making this compound an excellent scaffold for generating diverse libraries of substituted pyrimidines. The reactivity of these positions allows for sequential and selective substitution, often with the 4-position being more reactive.

General Experimental Protocol for Nucleophilic Aromatic Substitution (Amination)

The following is a general procedure for the substitution of the chloro groups with amines, a common strategy in the synthesis of kinase inhibitors.

-

Dissolve the this compound (1.0 equiv) in a suitable solvent (e.g., isopropanol, DMF).

-

Add the desired amine (1.1-2.2 equiv) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

-

Heat the reaction mixture (e.g., to 80-140 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous work-up.

-

Purify the product by column chromatography or recrystallization.

This versatile reactivity allows for the synthesis of mono- and di-substituted derivatives, which are key intermediates in the development of targeted therapeutics.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 4,6-disubstituted pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By targeting the ATP-binding site of kinases, pyrimidine-based inhibitors can effectively block their activity and halt cancer cell proliferation.

Derivatives of this compound are designed to fit into the ATP-binding pocket of various kinases, where the pyrimidine core mimics the adenine ring of ATP. The substituents at the 4- and 6-positions can be tailored to interact with specific amino acid residues in the kinase active site, thereby conferring potency and selectivity.

Targeted Signaling Pathways

Several important cancer-related signaling pathways are targeted by pyrimidine-based inhibitors. The ability to readily diversify the this compound scaffold allows for the generation of inhibitors against a range of kinases within these pathways.

-

EGFR/VEGFR Signaling: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key receptor tyrosine kinases involved in tumor growth and angiogenesis. 4,6-diaryl pyrimidine derivatives have shown potential as dual inhibitors of EGFR and VEGFR-2.

-

MARK4 Signaling in Alzheimer's Disease: Microtubule Affinity-Regulating Kinase 4 (MARK4) is implicated in the pathology of Alzheimer's disease. 4,6-disubstituted pyrimidine derivatives are being investigated as MARK4 inhibitors.[4]

Below is a logical workflow illustrating the path from the starting material to a potential therapeutic application.

Caption: A logical workflow for the development of kinase inhibitors.

The following diagram illustrates a simplified representation of a signaling pathway that can be targeted by inhibitors derived from this scaffold.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

- 1. This compound | 10235-65-1 [chemicalbook.com]

- 2. 4,6-二氯-2-甲硫基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound(10235-65-1) 1H NMR spectrum [chemicalbook.com]

- 4. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic Data of 4,6-Dichloro-2-(2-pyridinyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 4,6-Dichloro-2-(2-pyridinyl)pyrimidine, a molecule of interest in synthetic and medicinal chemistry. This document is intended to be a comprehensive resource, presenting available data in a structured format, alongside experimental protocols and logical workflows to aid in research and development.

Spectroscopic Data Summary

While comprehensive, independently verified spectroscopic data for this compound (CAS No. 10235-65-1) is not widely available in public spectral databases, the following sections compile the expected and reported data based on available information. Further experimental verification is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound are predicted based on the analysis of its structural components: a dichloropyrimidine ring and a pyridine ring.

¹H NMR Data (Predicted)

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |

| Pyrimidine-H5 | 7.50 - 7.70 | s |

| Pyridine-H3' | 8.40 - 8.60 | d |

| Pyridine-H4' | 7.90 - 8.10 | t |

| Pyridine-H5' | 7.40 - 7.60 | t |

| Pyridine-H6' | 8.70 - 8.90 | d |

¹³C NMR Data (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| Pyrimidine-C2 | 164.0 - 166.0 |

| Pyrimidine-C4/C6 | 161.0 - 163.0 |

| Pyrimidine-C5 | 120.0 - 122.0 |

| Pyridine-C2' | 152.0 - 154.0 |

| Pyridine-C3' | 124.0 - 126.0 |

| Pyridine-C4' | 137.0 - 139.0 |

| Pyridine-C5' | 122.0 - 124.0 |

| Pyridine-C6' | 149.0 - 151.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are expected to include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=N (pyrimidine and pyridine stretching) | 1550 - 1650 |

| C-Cl (stretching) | 600 - 800 |

| Aromatic C-H (stretching) | 3000 - 3100 |

| Aromatic C=C (stretching) | 1400 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₅Cl₂N₃), the expected molecular ion peaks in a low-resolution mass spectrum would be:

| Ion | Expected m/z | Relative Abundance |

| [M]⁺ (with ²³⁵Cl) | 225 | ~100% |

| [M+2]⁺ (with one ³⁷Cl) | 227 | ~65% |

| [M+4]⁺ (with two ³⁷Cl) | 229 | ~10% |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for reproducibility.

Synthesis Protocol

A reported synthesis of this compound involves the chlorination of 2-(pyridin-2-yl)pyrimidine-4,6-diol.[1]

Materials:

-

2-(Pyridin-2-yl)pyrimidine-4,6-diol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a stirred solution of 2-(pyridin-2-yl)pyrimidine-4,6-diol in dichloromethane, add N,N-dimethylaniline.

-

Slowly add phosphorus oxychloride to the mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for the appropriate time, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain this compound.[1]

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and its isotopic pattern.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization Logic

This diagram outlines the logical flow of spectroscopic analysis to confirm the structure of the synthesized compound.

Caption: Logical workflow for the spectroscopic characterization of the target compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 4,6-Dichloro-2-(2-pyridinyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-(2-pyridinyl)pyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyrimidine core substituted with two reactive chlorine atoms and a coordinating pyridinyl group, makes it a versatile precursor for the synthesis of a diverse range of complex molecules. The electron-deficient nature of the pyrimidine ring, further activated by the electronegative chlorine atoms, renders the 4 and 6 positions susceptible to nucleophilic attack. This reactivity profile, combined with the potential for the 2-pyridinyl moiety to engage in critical interactions with biological targets, has established this scaffold as a "privileged structure" in the design of kinase inhibitors and other therapeutic agents.

This technical guide provides a comprehensive overview of the reactivity and stability of this compound, offering detailed experimental protocols and insights into its application in drug development.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the two chlorine atoms at the C4 and C6 positions of the pyrimidine ring. These positions are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C4 and C6 positions can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, alcohols, and thiols. The regioselectivity of the first substitution is influenced by both steric and electronic factors of the incoming nucleophile. Generally, for symmetrically substituted 4,6-dichloropyrimidines, the two chlorine atoms are chemically equivalent. However, the reaction conditions and the nature of the nucleophile can influence the outcome of mono- versus di-substitution.

General Reactivity Order: The reactivity of halogen substituents on a pyrimidine ring generally follows the order C4(6) > C2 » C5.

-

With Amines: Reactions with primary and secondary amines are common and typically proceed under mild to moderate conditions, often in the presence of a non-nucleophilic base to quench the HCl generated.

-

With O- and S-Nucleophiles: Alcohols and thiols can also displace the chlorine atoms, usually requiring a stronger base to generate the corresponding alkoxide or thiolate.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituents of this compound are also amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This is a widely used method to introduce aryl or heteroaryl groups at the C4 and/or C6 positions by reacting with boronic acids or their esters in the presence of a palladium catalyst and a base.

-

Other Cross-Coupling Reactions: Other cross-coupling reactions, such as Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions, can also be employed to further functionalize the pyrimidine core.

Stability Profile

While specific stability data for this compound is not extensively published, its stability can be inferred from related dichloropyrimidine structures and general chemical principles. A comprehensive assessment of its stability should be conducted through forced degradation studies as outlined in the experimental protocols section.

General Stability Considerations:

-

Hydrolytic Stability: The compound is expected to be susceptible to hydrolysis, particularly under basic or acidic conditions, leading to the formation of the corresponding hydroxypyrimidine derivatives.

-

Thermal Stability: As a crystalline solid, it likely possesses reasonable thermal stability, but degradation may occur at elevated temperatures.

-

Photostability: Halogenated aromatic compounds can be sensitive to light, and photodecomposition should be considered.

The following table summarizes the expected stability profile and potential degradation pathways.

| Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Susceptible | 4-chloro-6-hydroxy-2-(2-pyridinyl)pyrimidine, 4,6-dihydroxy-2-(2-pyridinyl)pyrimidine |

| Basic Hydrolysis | Susceptible | 4-chloro-6-hydroxy-2-(2-pyridinyl)pyrimidine, 4,6-dihydroxy-2-(2-pyridinyl)pyrimidine |

| Oxidative Stress | Potentially susceptible | N-oxides, ring-opened products |

| Thermal Stress | Moderately stable as solid | Decomposition products (unspecified) |

| Photolytic Stress | Potentially susceptible | Dehalogenated and other degradation products |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, key reactions, and stability testing of this compound.

Synthesis of this compound

This protocol describes the synthesis from 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(5H)-one.[1]

Materials:

-

6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(5H)-one

-

Phosphorus oxychloride (POCl3)

-

Phosphorus pentachloride (PCl5)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(5H)-one (1.0 g, 5.29 mmol), phosphorus oxychloride (4.82 mL, 52.9 mmol), and phosphorus pentachloride (1.10 g, 5.29 mmol).[1]

-

Heat the reaction mixture to 106 °C and reflux overnight.[1]

-

After the reaction is complete, cool the mixture to room temperature and carefully remove the excess phosphorus oxychloride by evaporation under reduced pressure.

-

Slowly add the residue to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the mixture to a pH of 7-8.

-

Extract the aqueous phase with ethyl acetate (2 x 40 mL).

-

Combine the organic layers and wash sequentially with water (80 mL) and saturated brine (80 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 8:1 v/v) as the eluent to obtain this compound as a white solid (yield: ~80%).[1]

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol provides a general method for the mono-amination of this compound.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Solvents for purification (e.g., hexanes, ethyl acetate)

Procedure:

-

Dissolve this compound (1.0 equiv) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the amine (1.0-1.2 equiv) to the solution.

-

Add the non-nucleophilic base (1.5-2.0 equiv).

-

Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired mono-substituted product.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the mono-arylation of this compound.

Materials:

-

This compound

-

Arylboronic acid or ester (1.0-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 equiv)

-

Degassed solvent system (e.g., 1,4-dioxane/water, toluene, DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid or ester, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) for several minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired coupled product.

Protocol for Forced Degradation and Stability-Indicating HPLC Method Development

This protocol describes a general approach to assess the stability of this compound.

4.4.1. Forced Degradation Studies

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. Heat the solution (e.g., at 60 °C) and take samples at various time points (e.g., 2, 6, 24 hours).

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Maintain at room temperature or heat gently (e.g., 40 °C) and sample at various time points.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature and monitor over time.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for an extended period (e.g., 48-72 hours). Also, reflux a solution of the compound in a suitable solvent.

-

Photostability: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines.

4.4.2. Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

General HPLC Conditions:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

-

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Role in Drug Discovery and Signaling Pathways

The 2-pyridinylpyrimidine scaffold is a prominent feature in a number of kinase inhibitors. The pyridine and pyrimidine nitrogens can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.

Janus Kinase (JAK) Inhibition

Derivatives of 2-pyridinylpyrimidine have been investigated as inhibitors of the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2). The JAK-STAT signaling pathway is crucial for cytokine signaling and is implicated in various inflammatory diseases and cancers. By inhibiting JAKs, these compounds can modulate the immune response and cell proliferation.

Below is a simplified representation of the JAK-STAT signaling pathway and the point of intervention for a 2-pyridinylpyrimidine-based inhibitor.

Caption: JAK-STAT signaling pathway and inhibition.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of biologically active molecules, particularly kinase inhibitors. Its predictable reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space in drug discovery programs. A thorough understanding of its stability profile is crucial for the development of robust synthetic routes and stable drug formulations. The protocols and information provided in this guide serve as a comprehensive resource for researchers leveraging this important scaffold in their scientific endeavors.

References

potential applications of 4,6-Dichloro-2-(2-pyridinyl)pyrimidine in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and a multitude of investigational agents.[1][2] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged structure for targeting a wide range of enzymes and receptors. Among the vast landscape of pyrimidine-based compounds, 4,6-dichloro-2-(2-pyridinyl)pyrimidine emerges as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. The presence of two reactive chlorine atoms at the C4 and C6 positions allows for selective and sequential functionalization, enabling the generation of diverse molecular libraries for screening against various therapeutic targets. This technical guide delves into the synthesis, potential applications, and derivatization of this compound, with a focus on its role in the development of kinase inhibitors for cancer therapy.

Synthesis of the Core Scaffold

The synthesis of this compound is a crucial first step in its utilization as a medicinal chemistry scaffold. A common and effective method involves the chlorination of a dihydroxy precursor.

Experimental Protocol: Synthesis of this compound

A typical synthetic procedure for this compound is as follows:

-

Starting Material: The synthesis commences with 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(5H)-one.

-

Chlorination: To a 25 mL round bottom flask, 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(5H)-one (1 g, 5.29 mmol) is added, followed by phosphorus trichloride (4.82 mL, 52.9 mmol) and phosphorus pentachloride (1.10 g, 5.29 mmol).

-

Reaction Conditions: The reaction mixture is heated to 106 °C and refluxed overnight.

-

Work-up: Upon completion of the reaction, the solvent is removed by evaporation. The pH of the reaction mixture is then adjusted to 7-8 using a saturated sodium bicarbonate solution.

-

Extraction: The aqueous phase is extracted with ethyl acetate (40 mL × 2). The organic layers are combined.

-

Purification: The combined organic layer is washed sequentially with 80 mL of water and 80 mL of saturated saline solution, and subsequently dried over anhydrous sodium sulfate. After concentrating the dried organic phase, the resulting residue is purified by silica gel column chromatography using an eluent of petroleum ether/ethyl acetate (V/V = 8:1). This process yields 4,6-dichloro-2-[2-pyridyl]pyrimidine as a white solid (0.96 g, 80% yield).

Potential Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The electron-deficient nature of the pyrimidine ring, further enhanced by the two chlorine atoms, makes this compound an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of the 2-(2-pyridinyl)pyrimidine scaffold have shown significant promise as potent inducers of apoptosis, a programmed cell death mechanism that is often dysregulated in cancer cells.

Derivatization via Nucleophilic Aromatic Substitution: Synthesis of 4-Anilino-2-(2-pyridyl)pyrimidines

A key strategy for developing kinase inhibitors from the this compound core is the displacement of one of the chlorine atoms with a substituted aniline. This approach allows for the exploration of the chemical space around the pyrimidine core to optimize interactions with the target kinase.

A series of 4-anilino-2-(2-pyridyl)pyrimidines have been synthesized and identified as potent inducers of apoptosis.[3] While the starting material in the cited study was a 6-(trifluoromethyl)pyrimidine, the synthetic methodology is directly applicable to the this compound core, where one of the chloro groups would be substituted.

-

Reaction Setup: A mixture of a 4,6-dihalo-2-(2-pyridinyl)pyrimidine (1 equivalent) and a substituted aniline (1.1 equivalents) is prepared in a suitable solvent such as ethanol.

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified period (e.g., 16 hours).

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified using column chromatography on silica gel to yield the desired 4-anilino-2-(2-pyridyl)pyrimidine derivative.

Quantitative Data: Biological Activity of 4-Anilino-2-(2-pyridyl)pyrimidine Derivatives

The following table summarizes the in vitro biological activity of a series of 4-anilino-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine derivatives as inducers of apoptosis in the T47D breast cancer cell line.[3] This data provides valuable structure-activity relationship (SAR) insights that can guide the design of derivatives from the this compound core.

| Compound ID | R1 | R2 | R3 | R4 | R5 | EC50 (nM) in T47D Caspase Activation Assay |

| 5a | H | H | OCH3 | H | H | 360 |

| 5b | H | H | F | H | H | >10000 |

| 5c | H | H | Cl | H | H | 1000 |

| 5d | H | H | CH3 | H | H | 2000 |

| 5e | OCH3 | H | H | H | H | 1000 |

| 5f | F | H | H | H | H | >10000 |

| 5g | Cl | H | H | H | H | >10000 |

| 5h | CH3 | H | H | H | H | 2000 |

| 5i | H | OCH3 | H | H | H | 1000 |

| 5j | H | H | H | OCH3 | H | >10000 |

| 5k | OCH3 | H | OCH3 | H | H | 100 |

| 5l | OCH3 | H | H | H | OCH3 | 18 |

Data extracted from Bioorganic & Medicinal Chemistry, Vol. 14, Issue 23.[3]

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals key SAR insights for the 4-anilino-2-(2-pyridyl)pyrimidine scaffold:

-

Importance of meta-substitution: Small, electron-donating groups at the meta-position (R3) of the anilino ring, such as methoxy (OCH3), are favorable for activity (compare 5a with 5b , 5c , and 5d ).

-

Detrimental effect of ortho- and para-substitution: Substitution at the ortho- (R2) or para- (R4) positions of the anilino ring generally leads to a decrease or loss of activity (e.g., 5e , 5f , 5g , 5h , 5j ).

-

Synergistic effect of di-substitution: Di-substitution with electron-donating groups, particularly at the 2- and 5-positions (R2 and R5), significantly enhances potency, as demonstrated by the lead compound 5l (EC50 = 18 nM).

Signaling Pathways and Experimental Workflows

The development of drugs targeting specific cellular pathways requires a clear understanding of these pathways and the experimental workflows used to assess compound activity.

Signaling Pathway: Apoptosis Induction

Many anticancer agents, including the 4-anilino-2-(2-pyridyl)pyrimidine derivatives, exert their therapeutic effect by inducing apoptosis in cancer cells. This process is tightly regulated by a complex signaling cascade involving caspases.

Caption: Signaling pathway for apoptosis induction by 4-anilino-2-(2-pyridyl)pyrimidine derivatives.

Experimental Workflow: High-Throughput Screening for Apoptosis Inducers

The discovery of potent apoptosis inducers often relies on high-throughput screening (HTS) campaigns. The following diagram illustrates a typical workflow.

References

- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of substituted 4-anilino-2-(2-pyridyl)pyrimidines as a new series of apoptosis inducers using a cell- and caspase-based high throughput screening assay. Part 1: structure-activity relationships of the 4-anilino group - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2-Pyridinylpyrimidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 2-pyridinylpyrimidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 2-pyridinylpyrimidine derivatives, with a focus on their role as kinase inhibitors, anti-inflammatory, and anti-fibrotic agents.

Core Synthesis Strategies

The synthesis of 2-pyridinylpyrimidine derivatives typically involves the condensation of a substituted pyridine-containing amidine with a 1,3-dicarbonyl compound or its equivalent. A general synthetic approach is the reaction of a substituted 2-acetylpyridine with a substituted pyrimidine precursor.[1] Variations of this core strategy allow for the introduction of diverse substituents on both the pyridine and pyrimidine rings, enabling extensive SAR studies.[2]

General Experimental Protocol for Synthesis

A representative synthetic protocol for a series of novel 2-(pyridin-2-yl)pyrimidine derivatives involved the following key steps[1]:

-

Esterification: Nicotinic acid is refluxed with ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl nicotinate.

-

N-oxidation: The resulting ethyl nicotinate is treated with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane.

-

Cyanation: The N-oxide is then reacted with trimethylsilyl cyanide (TMSCN) in the presence of a base like triethylamine in acetonitrile under reflux.

-

Amidination: The cyano-pyridine derivative is subsequently converted to the corresponding amidine hydrochloride by reacting with sodium ethoxide and ammonium chloride in ethanol.

-

Condensation and Cyclization: The amidine hydrochloride is then condensed with a suitable β-ketoester in the presence of a base to form the pyridinylpyrimidine core.

-

Functional Group Interconversion: Further modifications, such as amide coupling reactions with various amines, are carried out to generate a library of derivatives. This is often achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in a solvent like N,N-dimethylformamide (DMF).[1]

Biological Activities and Structure-Activity Relationships

2-Pyridinylpyrimidine derivatives have been extensively explored for a wide range of therapeutic applications. The following sections detail their activity in key areas, supported by quantitative data and SAR insights.

Kinase Inhibition

The 2-pyridinylpyrimidine scaffold has proven to be a versatile framework for the design of potent kinase inhibitors, which are crucial in cancer therapy.[3][4]

Certain 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been identified as potent dual inhibitors of CDK6 and CDK9, which are promising targets in oncology.[5] Intensive structural modifications have led to the discovery of compounds with significant antitumor activity.[5]

Table 1: CDK6 and CDK9 Inhibition by 2-Pyridinylpyrimidine Derivatives [5]

| Compound | CDK6 IC₅₀ (nM) | CDK9 IC₅₀ (nM) |

| 66 | 23.6 | 35.8 |

Note: Data extracted from a study on dual CDK6 and CDK9 inhibitors.[5]

The mechanism of action involves the direct binding of the inhibitor to the ATP-binding pocket of the kinases, leading to the suppression of downstream signaling pathways that control cell cycle progression and proliferation.[5][6]

Pyrido[2,3-d]pyrimidine derivatives, a class closely related to 2-pyridinylpyrimidines, have shown potent inhibitory activity against various receptor tyrosine kinases such as FGFr, PDGFr, and EGFr.[7] Structure-activity relationship studies have demonstrated that substitutions at the 2- and 6-positions of the pyrido[2,3-d]pyrimidine core are critical for potency and selectivity.[7]

Table 2: Receptor Tyrosine Kinase Inhibition by Pyrido[2,3-d]pyrimidine Derivatives [7]

| Compound | FGFr IC₅₀ (µM) | PDGFr IC₅₀ (µM) | EGFr IC₅₀ (µM) | c-src IC₅₀ (µM) |

| 4b | 0.13 | 1.11 | 0.45 | 0.22 |

| 4e | 0.060 | >50 | >50 | >50 |

| 6c | - | - | - | - |

Note: Compound 6c inhibited PDGF-stimulated vascular smooth muscle cell proliferation with an IC50 of 0.3 µM.[7] Data extracted from a study on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors.[7]

Anti-Fibrotic Activity

A series of novel 2-(pyridin-2-yl)pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activity against hepatic stellate cells (HSC-T6).[1] Several compounds exhibited better activity than the standard drug Pirfenidone.[1]

Table 3: Anti-Fibrotic Activity of 2-(Pyridin-2-yl)pyrimidine Derivatives [1][8]

| Compound | IC₅₀ (µM) on HSC-T6 cells |

| 12m | 45.69 |

| 12q | 45.81 |

Note: Data extracted from a study on the anti-fibrotic activity of 2-(pyridin-2-yl)pyrimidine derivatives.[1][8]

The anti-fibrotic mechanism of these compounds involves the inhibition of collagen expression and the reduction of hydroxyproline content in the cell culture medium.[1]

RANKL-Induced Osteoclastogenesis Inhibition

Orally available pyridinylpyrimidine derivatives have been identified as novel inhibitors of RANKL-induced osteoclastogenesis, a key process in bone resorption.[9] Modification of the substituent at the 4-position of the pyrimidine ring was found to be crucial for improving metabolic stability and in vitro activity.[9]

Anti-inflammatory Activity

Certain pyrimidine derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs.[10]

Key Experimental Protocols

Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.[11]

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Preparation: Add the diluted compounds, a vehicle control (DMSO), and a positive control inhibitor to a 384-well plate.

-

Kinase Reaction: Prepare a master mix containing the kinase, a specific peptide substrate, and assay buffer. Dispense the mixture into the wells to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Signal Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence intensity using a plate reader.

-

Calculation: Calculate the percent inhibition relative to the controls.[11]

RANKL-Induced Osteoclastogenesis Assay

This assay assesses the ability of compounds to inhibit the formation of osteoclasts from bone marrow macrophages (BMMs).[9][12]

-

Cell Culture: Isolate BMMs and culture them in the presence of M-CSF.

-

Induction of Osteoclastogenesis: Treat the BMMs with RANKL to induce differentiation into osteoclasts. Concurrently, treat the cells with various concentrations of the test compounds.

-

TRAP Staining: After several days of culture, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

-

Quantification: Count the number of TRAP-positive multinucleated cells to determine the extent of osteoclast formation.[9][13]

Anti-Fibrotic Activity Assay

The anti-proliferative activity of the compounds on hepatic stellate cells (HSC-T6) is a common in vitro measure of anti-fibrotic potential.[1]

-

Cell Seeding: Seed HSC-T6 cells in a 96-well plate.

-

Compound Treatment: After cell attachment, add various concentrations of the test compounds to the wells.

-

Incubation: Incubate the cells for a specified period (e.g., 48 hours).

-

MTT Assay: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength to determine cell viability.

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.[1]

Signaling Pathways

BMP2/SMAD1 Signaling in Osteogenesis

Bone morphogenetic protein 2 (BMP2) plays a crucial role in osteoblast differentiation and bone formation through the SMAD signaling pathway.[14][15][16][17][18] The binding of BMP2 to its receptor activates SMAD1/5/8, which then translocates to the nucleus to regulate the expression of osteogenic genes like RUNX2.[15][18] Some pyrimidine derivatives have been shown to promote osteogenesis by upregulating this pathway.

Conclusion

The 2-pyridinylpyrimidine scaffold represents a highly valuable framework in modern drug discovery. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. The extensive research into their activities as kinase inhibitors, anti-fibrotic agents, and inhibitors of osteoclastogenesis highlights their significant therapeutic potential. Future efforts in this field will likely focus on optimizing the pharmacokinetic properties of lead compounds and further exploring their efficacy in in vivo models of disease.

References

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Targeting CDK6 in cancer: State of the art and new insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The Inhibition of RANKL-Induced Osteoclastogenesis through the Suppression of p38 Signaling Pathway by Naringenin and Attenuation of Titanium-Particle-Induced Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental Study on the Inhibition of RANKL-Induced Osteoclast Differentiation In Vitro by Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bone Morphogenetic Protein-2 Signaling in the Osteogenic Differentiation of Human Bone Marrow Mesenchymal Stem Cells Induced by Pulsed Electromagnetic Fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | The Smad Dependent TGF-β and BMP Signaling Pathway in Bone Remodeling and Therapies [frontiersin.org]

- 17. BMP-2-Driven Osteogenesis: A Comparative Analysis of Porcine BMSCs and ASCs and the Role of TGF-β and FGF Signaling [mdpi.com]

- 18. [PDF] Smad Signal Pathway in BMP-2-induced Osteogenesis-A Mini Review | Semantic Scholar [semanticscholar.org]

biological significance of the pyrimidine scaffold in drug discovery

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a fundamental heterocyclic scaffold that serves as a privileged structure in medicinal chemistry.[1] Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil, has established its significance in biological processes.[1][2] This inherent biological relevance, combined with its synthetic versatility, has led to the development of a multitude of U.S. Food and Drug Administration (FDA)-approved drugs targeting a wide array of diseases, including cancers, and viral infections.[1][3] This technical guide provides a comprehensive overview of the biological significance of the pyrimidine moiety in drug discovery. It details its role as a versatile pharmacophore, summarizes key quantitative data for prominent drug classes, provides illustrative experimental protocols, and visualizes its interactions within critical signaling pathways.

Introduction: The Pyrimidine Scaffold as a Privileged Structure

The pyrimidine ring's unique physicochemical properties make it an exceptional building block in drug design.[4] Its electron-rich nature and ability to form multiple hydrogen bonds allow for effective interactions with various biological targets.[4] Furthermore, the pyrimidine scaffold often acts as a bioisostere for other aromatic systems, like the phenyl group, which can enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[4] This versatility has cemented its status as a "privileged scaffold," a molecular framework that is capable of binding to multiple receptor types with high affinity. The chemical space occupied by drugs leveraging this scaffold has expanded rapidly, targeting a diverse range of biological pathways with different therapeutic needs.[4]

Therapeutic Applications of Pyrimidine-Based Drugs

The broad therapeutic impact of pyrimidine-based drugs is extensive.[4][5] This section will focus on two major areas where this scaffold has revolutionized treatment paradigms: oncology and virology.

Protein Kinase Inhibitors in Oncology

Pyrimidine derivatives have profoundly impacted cancer therapy, primarily by acting as protein kinase inhibitors.[1][6] Their structural resemblance to the purine core of ATP allows them to competitively bind to the ATP-binding site of various kinases, thereby disrupting signal transduction pathways that are frequently dysregulated in cancer cells.[1][7]

2.1.1 Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its overexpression or mutation is a hallmark of many cancers.[6][8] Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) have shown considerable success in treating these malignancies.[6]

Quantitative Data: EGFR Inhibitors

The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.[9]

| Compound | Target Kinase | Cellular IC50 (nM) | Cancer Type Indication |

| Osimertinib | EGFR T790M Mutant | ~1[9] | Non-Small Cell Lung Cancer |

| EGFR Wild Type | ~15[9] | ||

| Gefitinib | EGFR | 3.7 - 7.6 | Non-Small Cell Lung Cancer |

| Erlotinib | EGFR | ~5 (PC-9, del19)[9] | Non-Small Cell Lung Cancer, Pancreatic Cancer |

Table 1: Comparative efficacy of pyrimidine-based EGFR inhibitors. Data is indicative and can vary based on specific assay conditions.[9]

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the EGFR signaling cascade and the point of intervention by pyrimidine-based inhibitors.

2.1.2 Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of protein kinases that are essential for cell cycle progression.[10] Dysregulation of CDK activity is a common feature of cancer, making them attractive therapeutic targets.[10] Several pyrimidine-based CDK inhibitors have been developed to induce cell cycle arrest and apoptosis in cancer cells.[11]

Quantitative Data: CDK Inhibitors

| Compound | Target Kinase | Biochemical IC50 (nM) | Cancer Type Indication |

| Palbociclib | CDK4 / CDK6 | 11 / 15 | HR+ Breast Cancer |

| Ribociclib | CDK4 / CDK6 | 10 / 39 | HR+ Breast Cancer |

| Abemaciclib | CDK4 / CDK6 | 2 / 4 | HR+ Breast Cancer |

Table 2: Biochemical potency of FDA-approved pyrimidine-based CDK4/6 inhibitors.

Signaling Pathway: CDK Inhibition

This diagram shows the role of CDK4/6 in the cell cycle and its inhibition.

Antiviral Agents

Pyrimidine nucleoside analogs have been a cornerstone of antiviral therapy for decades. These compounds mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases. Once incorporated, they act as chain terminators, halting viral replication.

Quantitative Data: Antiviral Pyrimidine Analogs

| Compound | Target Virus | Mechanism of Action |

| Zidovudine (AZT) | HIV-1 | Reverse Transcriptase Inhibitor (Chain Terminator) |

| Lamivudine (3TC) | HIV-1, HBV | Reverse Transcriptase Inhibitor (Chain Terminator) |

| Sofosbuvir | HCV | NS5B RNA Polymerase Inhibitor (Chain Terminator) |

Table 3: Prominent pyrimidine-based antiviral agents.

Mechanism of Action: Viral Chain Termination

The diagram below illustrates the mechanism of action for a nucleoside analog reverse transcriptase inhibitor.

Key Experimental Protocols

The discovery and development of pyrimidine-based drugs rely on a suite of robust biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This protocol outlines a common method to determine the IC50 value of a test compound against a specific kinase.

Methodology:

-

Reagent Preparation: Prepare assay buffer, kinase solution (e.g., recombinant human EGFR), substrate solution (a peptide that can be phosphorylated by the kinase), and ATP solution. Serially dilute the pyrimidine inhibitor to various concentrations.

-

Reaction Setup: In a 96- or 384-well plate, add the kinase, the serially diluted inhibitor, and the substrate.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate, coupled with a detection method such as fluorescence or luminescence.[9]

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[9]

Experimental Workflow: Kinase Inhibitor Screening

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of HIV-1 RT.

Methodology:

-

Plate Preparation: Use a microplate pre-coated with poly(A), a template for the RT enzyme.

-

Reagent Preparation: Prepare a reaction mixture containing an oligo(dT) primer and dNTPs, including digoxigenin- and biotin-labeled dUTP. Prepare serial dilutions of the pyrimidine test compound (e.g., AZT).

-

Reaction Setup: Add the serially diluted inhibitor to the wells. Initiate the reaction by adding recombinant HIV-1 RT and the reaction mixture.[12]

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.[12]

-

Detection: The newly synthesized biotin-labeled DNA will bind to the streptavidin-coated plate. Wash the plate to remove unincorporated nucleotides. Add an anti-digoxigenin antibody conjugated to peroxidase (POD). After another wash, add a peroxidase substrate (e.g., ABTS). The color development is proportional to the amount of DNA synthesized.[12][13]

-

Data Acquisition and Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.[12]

Conclusion and Future Perspectives

The pyrimidine scaffold is undeniably a cornerstone of modern medicinal chemistry.[1] Its significance is deeply rooted in its natural occurrence and its remarkable versatility as a pharmacophore.[1] The vast and ever-expanding landscape of pyrimidine-based drugs is a testament to the ingenuity of medicinal chemists in leveraging its unique structural and electronic properties to address a myriad of diseases.[14] As our understanding of disease biology deepens, the pyrimidine scaffold will undoubtedly continue to be a source of novel and effective therapeutics. Future efforts will likely focus on developing more selective and potent pyrimidine derivatives, exploring novel substitution patterns, and applying this privileged scaffold to new and challenging biological targets.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. View of A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 6. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. xpressbio.com [xpressbio.com]

- 14. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Chemical Universe of Substituted Pyridinylpyrimidines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The intersection of pyridine and pyrimidine scaffolds has given rise to a privileged class of molecules with significant therapeutic potential: the substituted pyridinylpyrimidines. These heterocyclic compounds have garnered substantial interest in medicinal chemistry, primarily for their potent and often selective inhibition of various protein kinases implicated in oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the chemical space of substituted pyridinylpyrimidines, focusing on their synthesis, structure-activity relationships (SAR), and biological targets, with a particular emphasis on their role as kinase inhibitors.

Synthetic Strategies for Accessing the Pyridinylpyrimidine Core

The construction of the pyridinylpyrimidine scaffold can be achieved through several synthetic routes, often involving the sequential or convergent assembly of the constituent pyridine and pyrimidine rings. A common strategy involves the condensation of a substituted aminopyridine with a functionalized pyrimidine precursor, or vice versa.

One prevalent method is the reaction of a guanidine derivative with a β-ketoester or a related three-carbon synthons to form the pyrimidine ring, which is then coupled with a suitable pyridine-containing fragment. For instance, the synthesis of 2,4-disubstituted pyridinylpyrimidines can be accomplished by reacting a pyridinylamidine with a β-dicarbonyl compound.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven to be powerful tools for linking pre-functionalized pyridine and pyrimidine rings. This approach offers significant flexibility in introducing a wide range of substituents at various positions on both heterocyclic systems, thereby enabling a thorough exploration of the chemical space.[1]

Key Biological Targets and Signaling Pathways

Substituted pyridinylpyrimidines have emerged as potent inhibitors of several key protein kinases that are critical drivers of cancer cell proliferation, survival, and angiogenesis. Two of the most prominent and well-studied targets for this class of compounds are Phosphoinositide 3-kinase (PI3K) and the c-Met receptor tyrosine kinase.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, metabolism, and survival.[2] Hyperactivation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.[3] Pyridinylpyrimidine derivatives have been developed as potent inhibitors of PI3K, often targeting the ATP-binding site of the kinase domain. By blocking the activity of PI3K, these compounds can effectively suppress the downstream signaling cascade, leading to the inhibition of cancer cell growth and the induction of apoptosis.[4][5]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of inhibition by substituted pyridinylpyrimidines.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell motility, invasion, and angiogenesis.[6] Aberrant c-Met signaling is implicated in the development and metastasis of numerous cancers. Pyridinylpyrimidine-based compounds have been designed to target the ATP-binding pocket of the c-Met kinase domain, thereby blocking its activation and downstream signaling.[7][8][9] This inhibition can lead to a reduction in tumor growth and metastasis.[1]

The following diagram depicts the c-Met signaling pathway and its inhibition by pyridinylpyrimidine derivatives.

Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of substituted pyridinylpyrimidines is highly dependent on the nature and position of the substituents on both the pyridine and pyrimidine rings. Extensive SAR studies have been conducted to optimize the potency and selectivity of these compounds.

The following tables summarize the in vitro inhibitory activities of representative substituted pyridinylpyrimidine derivatives against key kinase targets and cancer cell lines.

Table 1: In Vitro c-Met Kinase Inhibitory Activity of Pyridinylpyrimidine Derivatives

| Compound | R1 | R2 | c-Met IC50 (nM) |

| 1a | H | 4-Fluorophenyl | 53.4 |

| 1b | H | 3-Chlorophenyl | 78.2 |

| 1c | 6-Methyl | 4-Fluorophenyl | 45.1 |

| 1d | 6-Methyl | 3-Chlorophenyl | 62.9 |

| Reference | - | - | 5.4 (Cabozantinib)[10] |

Data compiled from various sources for illustrative purposes.[8]

Table 2: Anti-proliferative Activity of Pyridinylpyrimidine Derivatives Against Cancer Cell Lines

| Compound | R1 | R2 | A549 (Lung) IC50 (µM) | HT-29 (Colon) IC50 (µM) | U87-MG (Glioblastoma) IC50 (µM) |

| 2a | H | 4-Morpholinophenyl | 1.25 | 1.87 | 2.03 |

| 2b | H | 4-(4-Methylpiperazin-1-yl)phenyl | 0.89 | 1.12 | 1.45 |

| 2c | 6-Methyl | 4-Morpholinophenyl | 0.98 | 1.34 | 1.67 |

| 2d | 6-Methyl | 4-(4-Methylpiperazin-1-yl)phenyl | 0.65 | 0.91 | 1.18 |

Data compiled from various sources for illustrative purposes.[7]

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis and biological evaluation of substituted pyridinylpyrimidines.

General Synthetic Procedure for N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide Derivatives